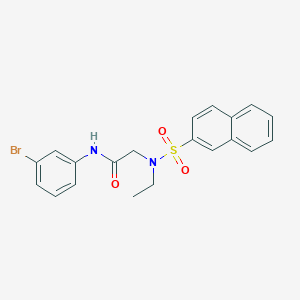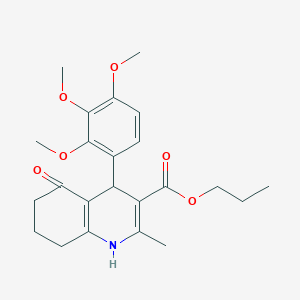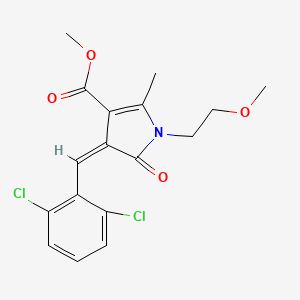![molecular formula C16H13N3O4 B5113508 N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5113508.png)
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as L-743,872 and is classified as a selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK).
Mechanism of Action
The mechanism of action of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide involves the inhibition of the enzyme p38 MAPK. This enzyme is involved in the regulation of cellular stress responses, including inflammation and apoptosis. By inhibiting this enzyme, N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide can reduce inflammation and promote cell survival.
Biochemical and Physiological Effects
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta. It has also been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide in lab experiments is its selectivity for p38 MAPK. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the cell type and experimental conditions.
Future Directions
There are several potential future directions for research involving N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide. One area of interest is its potential applications in cancer research, as it has been shown to have anti-tumor properties. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound in different cell types and experimental conditions.
Synthesis Methods
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide involves several steps. The first step involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to produce the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to produce the amide intermediate. The final step involves the reaction of the amide intermediate with furfurylamine to produce N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide.
Scientific Research Applications
N-(4-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl)-2-furamide has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activation of p38 MAPK, which is involved in the regulation of cellular stress responses.
properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-9-14(19-23-10)18-15(20)11-4-6-12(7-5-11)17-16(21)13-3-2-8-22-13/h2-9H,1H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGMXISPVNBSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl}furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-[(2-methyl-4-nitrophenyl)amino]-2-propenethioamide](/img/structure/B5113448.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5113456.png)
![4,4'-methylenebis{N-[4-(methylthio)benzylidene]aniline}](/img/structure/B5113457.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5113458.png)
![N-[2-(3-methoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5113479.png)


![5-(3,4-dichlorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5113501.png)
![1-[2-(4-chlorophenyl)ethyl]-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone](/img/structure/B5113503.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B5113525.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B5113528.png)
![methyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5113529.png)